Phenyl N-(3,4-dimethoxyphenyl)carbamate Phenyl N-(3,4-dimethoxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 65141-27-7
VCID: VC2194040
InChI: InChI=1S/C15H15NO4/c1-18-13-9-8-11(10-14(13)19-2)16-15(17)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)
SMILES: COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)OC
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

Phenyl N-(3,4-dimethoxyphenyl)carbamate

CAS No.: 65141-27-7

Cat. No.: VC2194040

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

Phenyl N-(3,4-dimethoxyphenyl)carbamate - 65141-27-7

Specification

CAS No. 65141-27-7
Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name phenyl N-(3,4-dimethoxyphenyl)carbamate
Standard InChI InChI=1S/C15H15NO4/c1-18-13-9-8-11(10-14(13)19-2)16-15(17)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)
Standard InChI Key VNUDYKVPXJWTRV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Phenyl N-(3,4-dimethoxyphenethyl)carbamate consists of three main structural components: a phenyl ring, a carbamate linkage (N-C(=O)-O), and a 3,4-dimethoxyphenethyl group. The compound belongs to the broader class of carbamates, which are characterized by their ester derivatives of carbamic acid . The molecular structure shows that the dimethoxyphenyl ring is connected to the nitrogen atom of the carbamate group via an ethyl (-CH2-CH2-) linker, distinguishing it from other similar carbamate derivatives .

Chemical Identifiers and Physical Properties

Phenyl N-(3,4-dimethoxyphenethyl)carbamate is identified by several systematic nomenclature systems and physical properties, as detailed in Table 1.

Table 1: Chemical Identifiers and Physical Properties

ParameterValue
CAS Number84354-07-4
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
IUPAC Namephenyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
InChIInChI=1S/C17H19NO4/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19)
InChIKeyREERUHWZMHJWGG-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)CCNC(=O)OC2=CC=CC=C2)OC

The compound possesses physical characteristics typical of carbamate derivatives, with a substantial molecular weight that influences its solubility and physical state under standard conditions .

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of phenyl N-(3,4-dimethoxyphenethyl)carbamate typically employs carbamate formation chemistry, utilizing the reaction between an amine and a carbonyl-containing reagent. Based on known carbamate synthesis approaches, several methods can be applied to produce this compound.

One common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of chloride to form the carbamate linkage .

The general reaction can be represented as:
3,4-dimethoxyphenethylamine + phenyl chloroformate → phenyl N-(3,4-dimethoxyphenethyl)carbamate + HCl

This reaction typically occurs in aprotic solvents such as dichloromethane or tetrahydrofuran at moderate temperatures (0-25°C).

Alternative Synthesis Approaches

Research on phenylcarbamates indicates that alternative methods may also be viable for synthesizing this compound. The use of phenyl isocyanate as a reagent represents another potential route, where the isocyanate reacts with the amine function to form the carbamate bond directly .

Studies of related carbamates demonstrate that the reactivity of the carbamate group can be modulated by the electronic properties of substituents on both the phenyl ring and the nitrogen-attached moiety, suggesting that reaction conditions may need optimization based on the specific substitution pattern .

Chemical Reactivity

Hydrolysis Patterns

Phenyl N-(3,4-dimethoxyphenethyl)carbamate, like other carbamates, undergoes hydrolysis under specific conditions. The hydrolytic stability of this compound is of particular interest due to its potential applications and metabolic fate.

Based on studies of related phenylcarbamates, this compound would likely undergo hydrolysis under both acidic and basic conditions, though with different reaction rates and mechanisms. Under acidic conditions, the carbamate bond can cleave to yield 3,4-dimethoxyphenethylamine and phenyl carbonate derivatives, which further decompose to phenol and carbon dioxide .

In basic media, the hydrolysis may proceed through different intermediates, potentially forming phenoxide and carbamic acid derivatives that subsequently decompose. The presence of the methoxy groups on the phenethyl moiety may influence the electron density distribution, potentially affecting the hydrolysis rate compared to unsubstituted analogs.

Chemoselective Reactivity

Research on phenylcarbamates indicates that these compounds can exhibit distinctive chemoselective reactivity patterns. Studies have shown that phenylcarbamates of primary amines, which would include phenyl N-(3,4-dimethoxyphenethyl)carbamate, can react to form urea derivatives under certain conditions .

This transformation typically requires nucleophilic attack on the carbamate carbonyl, followed by elimination of the phenoxy group. The reaction can be catalyzed by bases or specific nucleophiles, with the reaction outcome dependent on the nature of the nucleophile and reaction conditions .

For instance, treatment with tetrabutylammonium fluoride (TBAF) has been demonstrated to transform some phenylcarbamates into symmetrical ureas, suggesting a potential reaction pathway for structural modification of phenyl N-(3,4-dimethoxyphenethyl)carbamate .

Applications and Research Significance

Scientific Research Applications

Carbamate compounds, including phenyl N-(3,4-dimethoxyphenethyl)carbamate, serve as valuable research tools in chemical and biological studies. The specific structural features of this compound make it relevant for several research applications:

  • As a synthetic intermediate in the preparation of more complex molecules, particularly those containing protected amine functionalities.

  • In structure-activity relationship studies, where the carbamate linkage provides a specific spatial arrangement and hydrogen bonding capability.

  • As a model compound for investigating carbamate hydrolysis mechanisms and rates, which has implications for drug metabolism and pesticide degradation studies.

Structural Characterization

Spectroscopic Analysis

The structural characterization of phenyl N-(3,4-dimethoxyphenethyl)carbamate typically involves multiple spectroscopic techniques. While specific spectral data for this exact compound is limited in the available literature, general characteristics can be inferred from related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons of both the phenyl ring and the dimethoxyphenyl group, the methylene protons of the ethyl linker, the methoxy protons, and the N-H proton of the carbamate group. The carbonyl carbon of the carbamate function typically appears at approximately 155 ppm in 13C NMR .

Infrared (IR) spectroscopy would show distinctive absorption bands for the carbamate C=O stretching (approximately 1700 cm-1), N-H stretching (3300-3400 cm-1), and C-O stretching vibrations, along with aromatic C=C stretching bands.

Comparison with Related Compounds

Structural Analogs

Phenyl N-(3,4-dimethoxyphenethyl)carbamate belongs to a family of compounds with varying substitution patterns. Table 2 compares this compound with structurally related carbamates, highlighting key differences in their molecular structures and properties.

Table 2: Comparison of Phenyl N-(3,4-dimethoxyphenethyl)carbamate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Phenyl N-(3,4-dimethoxyphenethyl)carbamateC17H19NO4301.34Contains 3,4-dimethoxy substitution and ethyl linker
Phenyl N-(3,4-xylyl)carbamateC15H15NO2241.28Contains 3,4-dimethyl substitution with direct attachment to N
Phenyl N-(3,5-dimethylphenyl)carbamateC15H15NO2241.28Contains 3,5-dimethyl substitution with direct attachment to N

These structural differences significantly influence the compounds' physical properties, chemical reactivity, and potential biological activities .

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